2-(2,2,2-trifluoroethoxy)acetaldehyde
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Overview
Description
2-(2,2,2-Trifluoroethoxy)acetaldehyde is an organic compound with the molecular formula C5H7F3O2. It is characterized by the presence of a trifluoroethoxy group attached to an acetaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethoxy)acetaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with acetaldehyde under controlled conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2,2,2-trifluoroethoxy)acetic acid.
Reduction: Reduction reactions can convert it into 2-(2,2,2-trifluoroethoxy)ethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethoxy)acetic acid.
Reduction: 2-(2,2,2-Trifluoroethoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and protein interactions due to its unique chemical structure.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethoxy)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)ethanol
- 2-(2,2,2-Trifluoroethoxy)acetic acid
- 2-(2,2,2-Trifluoroethoxy)phenol
Uniqueness
2-(2,2,2-Trifluoroethoxy)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it a versatile intermediate in organic synthesis and enhances its utility in various chemical transformations .
Properties
CAS No. |
1248226-62-1 |
---|---|
Molecular Formula |
C4H5F3O2 |
Molecular Weight |
142.1 |
Purity |
50 |
Origin of Product |
United States |
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